4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a benzodioxole moiety, a pyrazolopyridine core, and nitro and isopropyl substituents, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form the benzodioxole ring.
Nitration: The benzodioxole intermediate is then nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.
Pyrazolopyridine Core Formation: The nitrated benzodioxole is reacted with appropriate precursors to form the pyrazolopyridine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-DIMETHOXY-1
Properties
Molecular Formula |
C18H20N4O8 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C18H20N4O8/c1-7(2)21-16-11(17(23)20-21)10(12(22(25)26)18(24)19-16)8-5-9-14(30-6-29-9)15(28-4)13(8)27-3/h5,7,10,12H,6H2,1-4H3,(H,19,24)(H,20,23) |
InChI Key |
VKSJEAMPPSJXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)N1 |
Origin of Product |
United States |
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